molecular formula C25H27N3O3 B5500089 N-[1-(4-benzhydrylpiperazin-1-yl)-1-oxopropan-2-yl]furan-2-carboxamide

N-[1-(4-benzhydrylpiperazin-1-yl)-1-oxopropan-2-yl]furan-2-carboxamide

Cat. No.: B5500089
M. Wt: 417.5 g/mol
InChI Key: KEMQXXLYVNUAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-benzhydrylpiperazin-1-yl)-1-oxopropan-2-yl]furan-2-carboxamide is a complex organic compound that features a piperazine ring substituted with a benzhydryl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-benzhydrylpiperazin-1-yl)-1-oxopropan-2-yl]furan-2-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a benzhydryl group. This can be achieved by reacting piperazine with benzhydryl chloride in the presence of a base such as potassium carbonate.

    Acylation: The benzhydrylpiperazine is then acylated with an appropriate acyl chloride to introduce the oxopropan-2-yl group.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the acylated piperazine intermediate with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-benzhydrylpiperazin-1-yl)-1-oxopropan-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The carbonyl group in the oxopropan-2-yl moiety can be reduced to an alcohol.

    Substitution: The benzhydrylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Alcohol derivatives of the oxopropan-2-yl group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-[1-(4-benzhydrylpiperazin-1-yl)-1-oxopropan-2-yl]furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[1-(4-benzhydrylpiperazin-1-yl)-1-oxopropan-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzhydrylpiperazine moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The furan ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-benzhydrylpiperazin-1-yl)-1-oxopropan-2-yl]furan-2-carboxamide is unique due to the presence of both a furan ring and a benzhydrylpiperazine moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[1-(4-benzhydrylpiperazin-1-yl)-1-oxopropan-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-19(26-24(29)22-13-8-18-31-22)25(30)28-16-14-27(15-17-28)23(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-13,18-19,23H,14-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMQXXLYVNUAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.